3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine
Description
3-(4-Benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine is a pyridazine-based compound featuring a benzylpiperazine moiety at the 3-position and a cyclohexanesulfonyl group at the 6-position. The cyclohexanesulfonyl group distinguishes it from similar compounds, likely influencing its lipophilicity and binding affinity to biological targets compared to aromatic sulfonyl derivatives .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-cyclohexylsulfonylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c26-28(27,19-9-5-2-6-10-19)21-12-11-20(22-23-21)25-15-13-24(14-16-25)17-18-7-3-1-4-8-18/h1,3-4,7-8,11-12,19H,2,5-6,9-10,13-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZYPZOPOBIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzylpiperazine and cyclohexanesulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-6-(cyclohexanesulfonyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Antiviral Activity
Antileishmanial and Antimicrobial Activity
- Piperazine-pyridazine hybrids (e.g., ) show antileishmanial activity with lower cytotoxicity than existing drugs. The benzyl group in the target compound could enhance selectivity for parasitic enzymes over human counterparts .
- Pyridazine derivatives with pyrazole substituents () demonstrate antibacterial activity, suggesting that the target compound’s cyclohexanesulfonyl group might broaden its spectrum .
Enzyme and Receptor Modulation
- Compounds with triazolopyridazine cores () inhibit bromodomain proteins (e.g., AZD5153), while the target compound’s sulfonyl-piperazine architecture may favor kinase or GPCR interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
